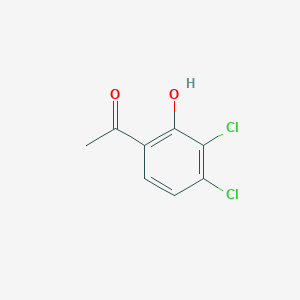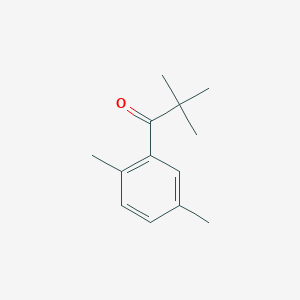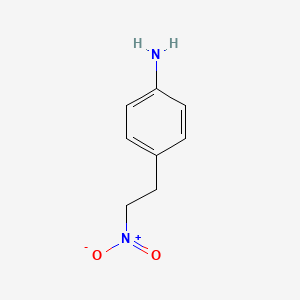
Z-D-Glu-OEt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Glu-OEt, also known as N-Cbz-D-glutamic acid ethyl ester, is a derivative of D-glutamic acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and an ethyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OEt typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of benzyl chloroformate as the Cbz-protecting reagent and ethanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Z-D-Glu-OEt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The ester group can react with amines to form amides.
Deprotection: The Cbz group can be removed under acidic or catalytic hydrogenation conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Commonly uses amines and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: Achieved using trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Hydrolysis: Produces D-glutamic acid and ethanol.
Amidation: Forms D-glutamic acid amides.
Deprotection: Yields D-glutamic acid ethyl ester.
Scientific Research Applications
Z-D-Glu-OEt is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Z-D-Glu-OEt involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-glutamic acid ethyl ester: The L-enantiomer of Z-D-Glu-OEt, used similarly in peptide synthesis.
N-Cbz-D-glutamic acid t-butyl ester: Another protected derivative with a t-butyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both Cbz and ethyl ester groups, which provide stability and reactivity in various synthetic applications. Its use in neuroprotective research also highlights its potential therapeutic applications .
Properties
Molecular Formula |
C15H19NO6 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |
InChI Key |
JNQYYJMIBOQAFC-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
sequence |
E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)




![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)


![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)



